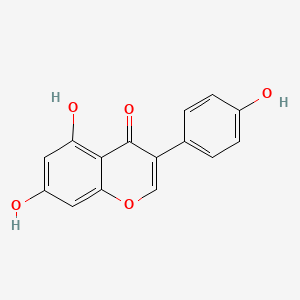

Genistein

Cat. No. B7721466

Key on ui cas rn:

690224-00-1

M. Wt: 270.24 g/mol

InChI Key: TZBJGXHYKVUXJN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08048913B2

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.

[Compound]

Name

isoflavone glycosides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

genistin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1.[CH:31]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:35][CH:34]=[C:33]([OH:61])[CH:32]=1>C([O-])(=O)C.[Na+]>[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:35]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:31][CH:32]=[C:33]([OH:61])[CH:34]=1.[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[C:14]([OH:39])=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

isoflavone glycosides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

100 μg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

Step Three

|

Name

|

genistin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 37° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Before adding the enzyme/buffer mixture, it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual amounts of isoflavones that we

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to naturally occur in this enzyme preparation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08048913B2

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.

[Compound]

Name

isoflavone glycosides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

genistin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1.[CH:31]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:35][CH:34]=[C:33]([OH:61])[CH:32]=1>C([O-])(=O)C.[Na+]>[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:35]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:31][CH:32]=[C:33]([OH:61])[CH:34]=1.[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[C:14]([OH:39])=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

isoflavone glycosides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

100 μg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

Step Three

|

Name

|

genistin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 37° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Before adding the enzyme/buffer mixture, it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual amounts of isoflavones that we

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to naturally occur in this enzyme preparation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08048913B2

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.

[Compound]

Name

isoflavone glycosides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

genistin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1.[CH:31]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:35][CH:34]=[C:33]([OH:61])[CH:32]=1>C([O-])(=O)C.[Na+]>[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:35]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:31][CH:32]=[C:33]([OH:61])[CH:34]=1.[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[C:14]([OH:39])=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

isoflavone glycosides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

100 μg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

Step Three

|

Name

|

genistin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 37° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Before adding the enzyme/buffer mixture, it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual amounts of isoflavones that we

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to naturally occur in this enzyme preparation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08048913B2

Procedure details

The digestive juice can be used as-is, or in a purified form. The efficiency of Helix pomatia digestive juice to hydrolyze isoflavone glycosides was established by incubating in vitro 100 μg each of daidzin and genistin with 0.1 mL of Helix pomatia digestive juice suspended in 10 mL of 0.05M sodium acetate buffer, pH 4.5 at 37° C. Before adding the enzyme/buffer mixture, it was passed through a solid-phase C18 Bond Elut cartridge to remove residual amounts of isoflavones that we have previously found to naturally occur in this enzyme preparation. The concentrations of daidzin and genistin remaining, and daidzein and genistein formed during incubation were determined by HPLC on aliquots of the mixture removed at timed intervals over the next 24 hours.

[Compound]

Name

isoflavone glycosides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

genistin

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1.[CH:31]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:35][CH:34]=[C:33]([OH:61])[CH:32]=1>C([O-])(=O)C.[Na+]>[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([O:18][C@@H:19]4[O:24][C@H:23]([CH2:25][OH:26])[C@@H:22]([OH:27])[C@H:21]([OH:28])[C@H:20]4[OH:29])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:35]1[C:36]([C:37]2[C:46](=[O:47])[C:45]3[C:44]([OH:48])=[CH:43][C:42]([O:49][C@@H:50]4[O:55][C@H:54]([CH2:56][OH:57])[C@@H:53]([OH:58])[C@H:52]([OH:59])[C@H:51]4[OH:60])=[CH:41][C:40]=3[O:39][CH:38]=2)=[CH:31][CH:32]=[C:33]([OH:61])[CH:34]=1.[CH:5]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[CH:14]=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:1][CH:2]=[C:3]([OH:30])[CH:4]=1.[CH:1]1[C:6]([C:7]2[C:16](=[O:17])[C:15]3[C:14]([OH:39])=[CH:13][C:12]([OH:18])=[CH:11][C:10]=3[O:9][CH:8]=2)=[CH:5][CH:4]=[C:3]([OH:30])[CH:2]=1 |f:2.3|

|

Inputs

Step One

[Compound]

|

Name

|

isoflavone glycosides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

100 μg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

Step Three

|

Name

|

genistin

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

Step Four

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at 37° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Before adding the enzyme/buffer mixture, it

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove residual amounts of isoflavones that we

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to naturally occur in this enzyme preparation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |